2,3,3-Trimethylnonane
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Overview
Description
2,3,3-Trimethylnonane is a branched hydrocarbon with the molecular formula C12H26. It is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms. This compound is known for its structural complexity due to the presence of multiple methyl groups attached to the main carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylnonane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This process is carried out in large-scale reactors under high pressure and temperature, utilizing catalysts like zeolites to facilitate the breaking and forming of carbon-carbon bonds.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylnonane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) in the presence of UV light or heat.
Cracking: Breaking down larger molecules into smaller ones, often used in refining processes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.
Substitution: Halogens (Cl2, Br2) with UV light or heat.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Halogenated alkanes.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
2,3,3-Trimethylnonane is used in various scientific research applications:
Chemistry: As a model compound for studying the behavior of branched alkanes in different chemical reactions.
Biology: Investigating its role as a metabolite in certain organisms.
Medicine: Exploring its potential as a precursor for synthesizing pharmaceuticals.
Industry: Used in the production of lubricants and as a solvent in chemical processes.
Mechanism of Action
As an alkane, 2,3,3-Trimethylnonane is relatively inert, meaning it does not readily participate in chemical reactions under standard conditions. Its mechanism of action in biological systems is primarily as a metabolite, where it undergoes oxidation to form more reactive compounds. The molecular targets and pathways involved are typically those associated with hydrocarbon metabolism, such as cytochrome P450 enzymes in the liver.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trimethylnonane
- 2,3,4-Trimethylnonane
- 2,3,5-Trimethylnonane
Comparison
2,3,3-Trimethylnonane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, its boiling point and reactivity can differ significantly from other trimethylnonane isomers due to steric hindrance and electronic effects.
Properties
CAS No. |
62184-55-8 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,3-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-10-12(4,5)11(2)3/h11H,6-10H2,1-5H3 |
InChI Key |
RSUFJUIYLXRYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(C)C |
Origin of Product |
United States |
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